BDP R6G NHS ester

Übersicht

Beschreibung

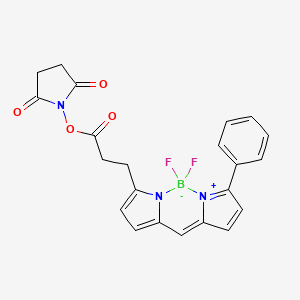

BDP R6G NHS ester (CAS: 335193-70-9) is a boron-dipyrromethene (BODIPY) derivative functionalized with an N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₂₂H₁₈BF₂N₃O₄, with a molecular weight of 437.21 . The compound exhibits absorption and emission spectra similar to rhodamine 6G (R6G), with strong fluorescence in the visible range (~525 nm absorption, ~555 nm emission) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BDP R6G NHS ester involves the reaction of borondipyrromethene dye with N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under slightly basic conditions (pH 8.3-8.5). The NHS ester group is introduced to the borondipyrromethene dye through a coupling reaction, forming the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through chromatography techniques and stored under specific conditions to maintain its stability and reactivity .

Analyse Chemischer Reaktionen

Primary Amine Conjugation Reaction

The primary reaction of BDP R6G NHS ester involves nucleophilic substitution with primary amines (e.g., lysine residues in proteins or amine-modified nucleic acids) to form stable amide bonds. This reaction is critical for labeling biomolecules for fluorescence-based detection.

Reaction Mechanism

- Activation : The NHS ester group undergoes nucleophilic attack by the lone pair of electrons on the primary amine’s nitrogen.

- Bond Formation : A tetrahedral intermediate forms, followed by the release of N-hydroxysuccinimide (NHS) as a byproduct.

- Product Stabilization : The resulting amide bond is highly stable under physiological conditions .

General Reaction Equation :

Key Reaction Parameters

- Dissolve this compound in DMF (10% of total reaction volume).

- Prepare biomolecule (e.g., protein) in 0.1 M bicarbonate buffer (pH 8.5).

- Mix solutions and incubate at 4°C for 12–18 hours.

- Purify via gel filtration or dialysis.

Competing Hydrolysis Reaction

NHS esters undergo hydrolysis in aqueous environments, competing with amine conjugation. This side reaction limits reaction efficiency if not controlled.

Hydrolysis Kinetics

| pH | Half-Life (25°C) | Notes |

|---|---|---|

| 7.0 | 4–5 hours | Slow hydrolysis; suitable for labeling . |

| 8.5 | <10 minutes | Rapid hydrolysis necessitates fast mixing . |

Hydrolysis Reaction :Hydrolysis produces BDP R6G carboxylic acid, a non-reactive byproduct with fluorescence properties similar to the parent compound .

Reaction Optimization Strategies

To maximize conjugation efficiency, the following strategies are recommended:

Base Addition

- Triethylamine (TEA) or sodium bicarbonate neutralizes NHS released during the reaction, preventing acidification that accelerates hydrolysis .

- Typical Use : 1–2 equivalents relative to NHS ester .

Solvent Selection

- Organic Solvents : DMF or DMSO improves NHS ester solubility but requires <10% final concentration to avoid biomolecule denaturation .

- Aqueous Buffers : Phosphate or bicarbonate buffers (pH 7.2–8.5) are ideal for biomolecule compatibility .

Purification Methods

| Method | Efficiency (%) | Notes |

|---|---|---|

| Gel Filtration | >95 | Removes unreacted dye and NHS . |

| Ethanol Precipitation | 80–90 | Suitable for nucleic acids . |

Comparison with Similar NHS Esters

This compound exhibits distinct advantages over traditional dyes:

| Property | This compound | BODIPY® FL NHS Ester | Rhodamine 6G NHS Ester |

|---|---|---|---|

| Quantum Yield | 0.96 | 0.90 | 0.95 |

| Photostability | High | Moderate | Low |

| pH Sensitivity | Low | High | Moderate |

| Hydrolysis Rate | Moderate | Fast | Fast |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The primary reaction involving BDP R6G NHS ester is its interaction with primary amines to form stable amide bonds. This occurs through a nucleophilic attack of the amine on the activated ester group of the NHS ester, resulting in the release of N-hydroxysuccinimide as a byproduct. The general reaction can be represented as follows:This reactivity underpins its applications in labeling biomolecules, such as proteins and peptides, for imaging and detection purposes.

Key Applications

The applications of this compound can be broadly categorized into the following areas:

- Cellular Imaging : this compound is widely used in fluorescence microscopy and flow cytometry due to its high quantum yield and stability. It enables researchers to visualize cellular processes and interactions in real time, making it crucial for studies involving protein localization and dynamics.

- Fluorescence Polarization Assays : The long fluorescence lifetime of this compound makes it suitable for fluorescence polarization assays, allowing for sensitive detection of biomolecular interactions.

- Two-Photon Microscopy : Its photostability allows for extended imaging sessions in two-photon experiments, which are essential for deep tissue imaging.

- Conjugation with Biomolecules : The NHS ester functionality allows for efficient conjugation with various amine-containing biomolecules, facilitating the development of fluorescently labeled antibodies, peptides, and nucleotides.

Comparative Analysis with Other Dyes

This compound exhibits several advantages over traditional fluorescent dyes. A comparative analysis is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Rhodamine 6G | Rhodamine Dye | Widely used but less photostable than BDP R6G |

| BODIPY® R6G NHS Ester | Borondipyrromethene Dye | Similar reactivity but different spectral properties |

| Alexa Fluor 488 | Fluorescent Dye | Higher brightness but different excitation/emission spectra |

| Cy3 | Cyanine Dye | Good photostability but less versatile in conjugation |

This compound stands out due to its superior photostability and brightness compared to traditional dyes like rhodamine 6G while maintaining similar spectral characteristics. This makes it particularly advantageous for long-term imaging studies where signal retention is crucial.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Protein Labeling Studies : Research has demonstrated that this compound effectively labels proteins with minimal background fluorescence compared to other dyes. This specificity enhances the clarity of imaging results, especially in complex biological samples.

- Live Cell Imaging : In experiments involving live cell imaging, this compound provided stable fluorescence over extended periods, allowing researchers to track dynamic cellular processes without significant photobleaching.

- Fluorescence Polarization Assays : Studies utilizing this compound in fluorescence polarization assays have shown improved sensitivity and specificity in detecting ligand-receptor interactions compared to other fluorescent labels.

Wirkmechanismus

The mechanism of action of BDP R6G NHS ester involves the formation of a covalent bond between the NHS ester group and primary amines. This reaction results in the stable labeling of biomolecules, allowing for their detection and analysis through fluorescence. The borondipyrromethene dye component provides bright and photostable fluorescence, which is essential for various imaging and analytical applications .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Reactivity : The NHS ester group enables covalent conjugation to primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) under neutral or mildly alkaline conditions .

- Photostability : BDP R6G is highly resistant to photobleaching, making it suitable for long-term imaging and fluorescence polarization assays .

- Solubility : Soluble in polar organic solvents (DMF, DMSO, DCM) and partially in aqueous solutions .

- Applications : Widely used in protein labeling, intracellular tracking, fluorescence polarization, and two-photon microscopy .

BDP R6G NHS ester belongs to the BODIPY family and shares functional groups (NHS ester) with other dyes. Below is a detailed comparison:

Comparison with Other BODIPY NHS Esters

Key Differences :

- Spectral Range : BDP R6G overlaps with R6G, while BDP TR and TMR cover longer wavelengths for multiplexing .

- Fluorescence Lifetime : BDP R6G’s long lifetime (~4 ns) is ideal for polarization assays, unlike BDP FL (~2 ns) .

- pH Sensitivity : BDP R6G maintains fluorescence across pH 4–10, unlike rhodamine derivatives .

Comparison with Non-BODIPY NHS Esters

Key Advantages of BDP R6G :

- Superior Photostability : Outperforms rhodamine 6G in prolonged imaging .

- Versatility : Combines amine reactivity with BODIPY’s tunable spectra, unlike TCO/DBCO-PEG-NHS esters, which require additional click chemistry steps .

Performance vs. Traditional Dyes

| Parameter | This compound | Rhodamine 6G NHS Ester | Fluorescein NHS Ester |

|---|---|---|---|

| Quantum Yield (Φ) | 0.85–0.95 | 0.90 | 0.70–0.85 |

| Molar Extinction (M⁻¹cm⁻¹) | ~90,000 | ~100,000 | ~75,000 |

| Photostability (t₁/₂) | >60 minutes | ~10 minutes | ~20 minutes |

| pH Stability | 4–10 | 4–8 | 6–8 |

Biologische Aktivität

BDP R6G NHS ester, or borondipyrromethene rhodamine green N-hydroxysuccinimide ester, is a synthetic fluorescent dye known for its significant biological activity. This compound is widely utilized in various biological applications due to its unique properties, including high brightness, photostability, and specific reactivity with amine-containing biomolecules.

This compound exhibits a strong absorption maximum around 530 nm and an emission maximum at approximately 548 nm, which makes it suitable for fluorescence applications. The compound's high quantum yield (0.96) enhances its effectiveness in imaging techniques such as fluorescence microscopy and flow cytometry .

The primary mechanism of action involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines present in proteins and peptides. This reaction releases N-hydroxysuccinimide as a byproduct, allowing for effective labeling of biomolecules . The general reaction can be represented as follows:

Applications in Biological Research

This compound is extensively used in cellular imaging and tracking cellular processes in real-time. Its ability to form stable conjugates with biomolecules allows researchers to study protein localization, dynamics, and interactions within live cells. Notably, this compound has been shown to outperform traditional dyes like rhodamine 6G in terms of photostability and brightness, making it particularly advantageous for long-term imaging studies .

Comparative Analysis of Fluorescent Dyes

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Rhodamine 6G | Rhodamine Dye | Less photostable than BDP R6G |

| BODIPY® R6G NHS Ester | Borondipyrromethene Dye | Similar reactivity but different spectral properties |

| Alexa Fluor 488 | Fluorescent Dye | Higher brightness but different excitation/emission spectra |

| Cy3 | Cyanine Dye | Good photostability but less versatile in conjugation |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Protein Labeling : In one study, this compound was compared to other fluorescent dyes for labeling proteins. The results indicated that BDP R6G provided superior signal retention over time, which is critical for experiments requiring prolonged observation.

- Cellular Imaging : Another research effort demonstrated the utility of this compound in tracking cellular interactions. The compound's stability under different environmental conditions was assessed, revealing that it maintained fluorescence intensity even under varying pH levels .

- Fluorescence Polarization Assays : this compound has been effectively employed in high-throughput binding assays involving G protein-coupled receptors. The long fluorescence lifetime of the dye allowed for accurate measurements of ligand binding dynamics .

Q & A

Basic Research Questions

Q. What are the key spectral properties of BDP R6G NHS ester, and how do they compare to Rhodamine 6G (R6G)?

this compound exhibits absorption and emission spectra similar to R6G, making it a viable alternative in fluorescence applications. Its absorption maximum is ~525 nm, with emission at ~555 nm, closely mirroring R6G’s spectral profile . However, BDP R6G offers superior photostability and a higher quantum yield (≥0.9), which reduces photobleaching in prolonged imaging experiments . For comparative studies, validate spectral overlap using fluorimeter scans and confirm excitation/emission filter compatibility with existing R6G-based setups .

Q. How does the NHS ester group in BDP R6G facilitate covalent labeling of biomolecules?

The NHS ester reacts specifically with primary amines (e.g., lysine residues or amine-modified surfaces) under neutral to slightly basic conditions (pH 7.5–8.5), forming stable amide bonds. To optimize conjugation:

- Use a 5–10 molar excess of this compound relative to the target protein’s amine groups.

- Incubate at 4°C for 4–6 hours to minimize hydrolysis of the NHS ester . Post-reaction, purify the conjugate via size-exclusion chromatography to remove unreacted dye, which can reduce background noise in imaging .

Q. What are the critical storage and handling conditions for this compound?

Store lyophilized dye at ≤–20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as this degrades the NHS ester’s reactivity. For aqueous applications, prepare working solutions fresh and use within 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching observed during protein labeling with this compound?

Quenching may arise from dye aggregation or proximity to aromatic residues (e.g., tryptophan). To troubleshoot:

- Aggregation: Test solubilization in co-solvents (e.g., 10% DMSO in PBS) and use surfactants (0.01% Tween-20) to disperse aggregates .

- Energy transfer: Perform Förster Resonance Energy Transfer (FRET) controls with known quenchers or use time-resolved fluorescence to distinguish static vs. dynamic quenching . Quantify labeling efficiency via mass spectrometry or absorbance at 525 nm (ε ≈ 80,000 M⁻¹cm⁻¹) .

Q. What experimental strategies enable multiplexed imaging using this compound alongside other BDP variants?

BDP R6G’s spectral profile (525/555 nm) allows multiplexing with BDP TMR (543/580 nm) or BDP 630/650 (630/650 nm). Key steps:

- Validate spectral separation using single-dye controls to avoid cross-talk.

- Optimize laser excitation powers and emission filters to minimize bleed-through.

- Use fluorescence lifetime imaging (FLIM) to differentiate dyes with overlapping spectra but distinct lifetimes .

Q. How does pH sensitivity affect BDP R6G’s performance in live-cell imaging, and how can this be mitigated?

Unlike traditional rhodamines, BDP R6G is pH-insensitive across physiological ranges (pH 4–9), making it suitable for lysosomal or mitochondrial tracking. To confirm stability:

- Perform calibration curves in buffered solutions (pH 4–10) and measure emission intensity.

- For acidic organelles (e.g., lysosomes), co-stain with LysoTracker Red and validate co-localization .

Q. Methodological Considerations

Q. What controls are essential for validating specificity in BDP R6G-based protein interaction studies?

- Negative controls: Use amine-free blocking agents (e.g., glycine) to confirm covalent labeling specificity .

- Competition assays: Pre-incubate the target protein with excess NHS-ester-free BDP R6G to assess non-specific binding .

- Fluorescence correlation spectroscopy (FCS): Quantify diffusion coefficients to confirm monodisperse labeled proteins .

Q. How can researchers optimize reaction conditions for labeling low-abundance targets with this compound?

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BF2N3O4/c24-23(25)26-16(9-13-22(31)32-28-20(29)11-12-21(28)30)6-7-17(26)14-18-8-10-19(27(18)23)15-4-2-1-3-5-15/h1-8,10,14H,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMQZFYOSUWKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.